molecular formula C9H10BN5O3 B8538452 [1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid

[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid

Cat. No.: B8538452
M. Wt: 247.02 g/mol
InChI Key: VCOXXOJWVLWSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid is a useful research compound. Its molecular formula is C9H10BN5O3 and its molecular weight is 247.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BN5O3

Molecular Weight

247.02 g/mol

IUPAC Name

[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid

InChI

InChI=1S/C9H10BN5O3/c1-15-9(16)6(4-7(14-15)10(17)18)13-8-2-3-11-5-12-8/h2-5,17-18H,1H3,(H,11,12,13)

InChI Key

VCOXXOJWVLWSDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C(=O)C(=C1)NC2=NC=NC=C2)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 263a (500 mg, 2.11 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (2.68 g, 10.6 mmol), Pd(dppf)Cl2 (170 mg, 0.20 mmol), X-phos (170 mg, 0.40 mmol), potassium acetate (410 mg, 4.21 mmol), and dioxane (30 mL). The system was subjected to 3 cycles of vacuum/argon flush and stirred at 50° C. for 6 h. LCMS indicated that 263a was totally converted to 263b.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.